Cadmium mercury telluride is a semiconductor material composed of cadmium telluride and mercury telluride. This compound, denoted as , exhibits a tunable bandgap that can be adjusted by varying the ratio of cadmium to mercury, allowing it to absorb infrared radiation across a broad spectrum. The ability to tailor its optical properties makes cadmium mercury telluride significant in various applications, particularly in infrared detectors and imaging systems .
Cadmium mercury telluride is classified as a II-VI semiconductor, where cadmium (II) and mercury (II) are metals from group II, and tellurium (IV) is a non-metal from group VI of the periodic table. This classification highlights its properties as a compound semiconductor, which are crucial for electronic and optoelectronic applications. The compound was first synthesized in 1958 by a research group led by Lawson at the Royal Radar Establishment in England .
Cadmium mercury telluride can be synthesized through various methods, including:
The choice of substrate is critical; cadmium zinc telluride is often used due to its lattice matching properties with cadmium mercury telluride, minimizing defects during growth. The synthesis parameters such as temperature, pressure, and composition directly influence the quality and properties of the resulting material .
Cadmium mercury telluride has a zinc blende crystal structure similar to that of cadmium telluride and mercury telluride. The alloy composition can be expressed as , where represents the fraction of cadmium in the alloy.
The mechanism by which cadmium mercury telluride functions as a semiconductor involves its band structure. The tunable bandgap allows it to effectively absorb photons in the infrared range, making it suitable for photodetectors.
The absorption coefficient varies with wavelength and composition, allowing for optimization in specific applications such as thermal imaging or spectroscopy .
Cadmium mercury telluride has significant scientific uses:
Cadmium mercury telluride (Hg${1-x}$Cd$x$Te or MCT) crystallizes in a zincblende structure characterized by two interpenetrating face-centered cubic (FCC) lattices offset by (¼,¼,¼)a$_o$ in the primitive cell. The cationic sublattice consists of statistically mixed Hg and Cd atoms, while the anionic sublattice is composed exclusively of tellurium atoms. This arrangement results in a ternary alloy system where the Cd composition parameter x determines the thermodynamic phase behavior.
The phase diagram exhibits a pseudobinary characteristic between HgTe and CdTe endpoints. HgTe (x=0) is a semimetal with a negative bandgap (-0.26 eV), while CdTe (x=1) is a semiconductor with a 1.6 eV bandgap at 78 K. The solidus and liquidus curves demonstrate complete miscibility between these endpoints, enabling continuous alloy formation across all compositions. At room temperature, HgCdTe exists as a single-phase solid solution for 0 ≤ x ≤ 1. Critical to device fabrication is the congruent melting point near x=0.3, which minimizes defect formation during crystal growth. The lattice parameter follows Vegard's law with slight deviation, ranging from 6.461 Å (CdTe) to 6.480 Å (HgTe), enabling epitaxial growth on alternative substrates like GaAs or Si with buffer layers [1] [6].
The defining feature of MCT is its continuously tunable bandgap (E$_g$) from -0.30 eV to 1.60 eV at cryogenic temperatures, governed by the CdTe mole fraction (x) and temperature (T):
$$E_g(T,x) = -0.302 + 1.93x + (5.35 \times 10^{-4})T(1 - 2x) - 0.81x^2 + 0.832x^3$$
This empirical relationship enables precise wavelength targeting for infrared detection. The peak response wavelength (λ$_p$) follows:
$$\lambdap = \frac{1.24}{Eg} \space \mu m$$
Table 1: Bandgap and Peak Response of MCT at 78 K
Cd Composition (x) | Bandgap (eV) | Cutoff Wavelength (μm) | IR Detection Window |
---|---|---|---|
0.30 | 0.48 | 2.58 | SWIR (1.5–2.5 μm) |
0.23 | 0.25 | 4.96 | MWIR (3–5 μm) |
0.21 | 0.16 | 7.75 | LWIR (8–12 μm) |
0.18 | 0.10 | 12.4 | VLWIR (>12 μm) |
Bandgap tuning occurs via compositional modulation of the Cd/Hg ratio, which adjusts the energy separation between the valence band (heavy-hole and light-hole bands) and conduction band. The bandgap temperature coefficient (dE$_g$/dT) ranges from +3.5×10$^{-4}$ eV/K (x=1) to -5×10$^{-4}$ eV/K (x=0), enabling thermal compensation in device design [1] [4] [6].
MCT exhibits exceptional electron mobility (μ$e$) exceeding 10$^5$ cm²/(V·s) at 80 K for x=0.2, surpassing most infrared semiconductors except InSb. This results from small electron effective mass (m*$e$ ≈ 0.009m$_0$ for x=0.2) and weak carrier scattering. Hole mobility is significantly lower (~500 cm²/(V·s)) due to heavier effective mass.
The intrinsic carrier concentration (n$_i$) governs thermal noise in detectors and follows:
$$ni(T,x) = (5.585 - 3.82x + 1.753×10^{-3}T - 1.364×10^{-3}Tx) × (10^{14}·Eg^{3/4}·T^{3/2}·e^{-E_g/(2kT)})$$
For LWIR applications (x≈0.22, T=77 K), n$i$ ≈ 5×10$^{13}$ cm$^{-3}$, rising exponentially with temperature. At 300 K, n$i$ exceeds 10$^{16}$ cm$^{-3}$, necessitating cryogenic operation for high-sensitivity detection.
Table 2: Electronic Transport Properties of Hg$_{0.8}$Cd$_{0.2}$Te
Temperature (K) | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) | Intrinsic Carrier Concentration (cm⁻³) |
---|---|---|---|
300 | 15,000 | 400 | 3.2 × 10¹⁶ |
200 | 45,000 | 600 | 8.7 × 10¹⁴ |
80 | 280,000 | 800 | 1.5 × 10¹³ |
Doping significantly impacts transport: n-type behavior is achieved with In or Al (n ≈ 10$^{14}$–10$^{17}$ cm$^{-3}$), while As or Sb creates p-type material (p ≈ 10$^{15}$–10$^{17}$ cm$^{-3}$) [1] [6].
MCT possesses a direct bandgap with strong infrared absorption governed by Kane’s k·p model. The absorption coefficient (α) exceeds 10$^4$ cm$^{-1}$ for photons above E$g$, enabling quantum efficiencies >90% with thin active layers (≈10 μm). Below E$g$, the material becomes transparent, with α dropping below 1 cm$^{-1}$.
The refractive index is high (n ≈ 3.5–4.0 for λ=10 μm) and composition-dependent, enabling efficient light trapping in detector structures. For Hg${0.8}$Cd${0.2}$Te at 77 K:
This property facilitates anti-reflection coating design for specific IR bands. MCT detectors cover key atmospheric transmission windows: SWIR (1.5–1.8 μm, 2.2–2.4 μm), MWIR (3–5 μm), and LWIR (8–12 μm). The material’s broad spectral coverage enables single-detector solutions for multi-band systems, outperforming alternatives like InSb (limited to MWIR) or QWIPs (requiring gratings) [1] [5].
MCT exhibits low thermal conductivity (κ ≈ 0.2–5 W·m$^{-1}$·K$^{-1}$), decreasing with higher Hg content. For Hg${0.8}$Cd${0.2}$Te:
This necessitates careful thermal management in high-power devices. The specific heat capacity is 150 J·kg$^{-1}$·K$^{-1}$, and thermal expansion coefficients range from 4.5×10$^{-6}$ K$^{-1}$ (x=1) to 5.0×10$^{-6}$ K$^{-1}$ (x=0).
Mechanically, MCT is relatively soft and fragile with Mohs hardness varying from 1.9 (HgTe) to 4.0 (Hg${0.5}$Cd${0.5}$Te) compared to 6–7 for III-V semiconductors. This complicates processing and necessitates substrate support. Mechanical properties exhibit anisotropy due to the zincblende structure, with cleavage occurring along {110} planes. Young’s modulus ranges from 30 GPa (x=0) to 50 GPa (x=1), approximately half that of silicon [1] [6].
Minority carrier lifetime (τ) critically impacts detector noise and response speed. In MCT, τ is dominated by Auger recombination at typical operating temperatures. Two mechanisms prevail:
For intrinsic material, the Auger 1 lifetime is:
$$τ{A1}(T,x) = \frac{2.12 \times 10^{-14} \sqrt{Eg(T,x)} \space e^{qE_g/(kT)}}{\text{FF}^2 (kT/q)^{1.5}}$$
where FF ≈ 0.221 is the wavefunction overlap integral. The Auger 7 lifetime is approximately 10 times longer: τ${A7}$ ≈ 10·τ${A1}$.
In doped material, lifetimes become:
$$τ{A1\text{(doped)}} = \frac{2τ{A1}}{1 + (n/ni)^2} \quad ; \quad τ{A7\text{(doped)}} = \frac{2τ{A7}}{1 + (ni/n)^2}$$
The total Auger lifetime combines these mechanisms:
$$τ{\text{Auger}} = \frac{τ{A1} τ{A7}}{τ{A1} + τ_{A7}}$$
Table 3: Minority Carrier Lifetime in Hg$_{0.8}$Cd$_{0.2}$Te at 77 K
Doping Type | Carrier Concentration (cm⁻³) | Dominant Mechanism | Lifetime (ns) |
---|---|---|---|
Intrinsic | n$_i$ ≈ 10¹³ | Auger 1 | 200 |
n-type | 5 × 10¹⁴ | Auger 7 | 800 |
p-type | 5 × 10¹⁵ | Shockley-Read-Hall | 100 |
For LWIR MCT (x≈0.2), Auger-limited lifetimes range from 100–1000 ns at 77 K. At higher temperatures (>150 K), Auger recombination dominates, while Shockley-Read-Hall processes prevail at lower temperatures. Radiative recombination is negligible except in wide-gap compositions (x>0.4) [1] [4].
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